molecular formula C18H14O4 B2651725 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate CAS No. 75200-57-6

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate

Cat. No.: B2651725
CAS No.: 75200-57-6
M. Wt: 294.306
InChI Key: OEIICEKXTCMHPV-UHFFFAOYSA-N
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Description

Historical Evolution of Coumarin Chemistry

Coumarin, first isolated in 1820 from tonka beans by A. Vogel and independently by Nicholas Jean Baptiste Gaston Guibourt, marked the discovery of a benzopyrone-derived aromatic lactone. Early confusion with benzoic acid was resolved by Guibourt’s identification of its distinct lactone structure, which William Henry Perkin later synthesized in 1868 via the Perkin reaction between salicylaldehyde and acetic anhydride. The 19th-century applications of coumarin expanded beyond perfumery—notably in Houbigant’s Fougère Royale (1882)—to medicinal chemistry, spurred by the discovery of anticoagulant derivatives like dicoumarol and warfarin in the 20th century. These milestones established coumarin as a versatile scaffold for derivative synthesis, including 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate.

Taxonomic Classification of Coumarin Derivatives

Coumarin derivatives are classified into seven categories: simple coumarins, prenylated, furano-, pyrano-, sesquiterpenyl, oligomeric, and synthetic analogs. The target compound falls under synthetic coumarins due to its non-natural acetoxy and phenyl substituents. Structurally, it combines a 2H-chromen-2-one core with:

  • 3-phenyl group : Aromatic substitution enhancing lipophilicity and π-π stacking potential.
  • 4-methyl group : Electron-donating alkyl group influencing electronic distribution.
  • 7-acetoxy group : Ester functionality enabling hydrolytic reactivity and protein interactions.

This taxonomy underscores its divergence from natural coumarins like umbelliferone (7-hydroxycoumarin) and aligns it with pharmacologically active synthetic analogs such as warfarin.

Structural Significance of 3-Phenyl-4-Methyl Coumarins

The 3-phenyl and 4-methyl substituents critically modulate the compound’s physicochemical and biological properties:

Substituent Role Impact
3-Phenyl Introduces steric bulk and aromatic interactions Enhances binding to hydrophobic enzyme pockets; stabilizes molecular conformation.
4-Methyl Alters electron density via inductive effects Increases resistance to oxidative degradation; modifies fluorescence properties.

For example, 4-phenylcoumarin derivatives exhibit neoflavonoid activity, while methyl groups at position 4 improve metabolic stability. These features make this compound a candidate for probing structure-activity relationships in drug design.

Research Importance of 7-Acetoxy Functionality

The 7-acetoxy group confers unique biochemical reactivity:

  • Enzymatic substrate potential : Acts as a fluorogenic probe for esterases, as seen in 4-methylumbelliferyl acetate’s use to detect enzyme activity.
  • Non-enzymatic acetylation : Demonstrated in studies where 7-acetoxy-4-methylcoumarin acetylated bovine serum albumin (BSA) lysine residues, suggesting utility in protein modification studies.
  • Metabolic lability : The acetate ester’s hydrolytic cleavage in vivo enables controlled release of bioactive 7-hydroxy intermediates, a strategy employed in prodrug design.

These attributes position the 7-acetoxy group as a multifunctional handle for chemical biology applications.

Contemporary Advances in Coumarin-Based Research

Recent synthetic innovations have expanded access to complex coumarin derivatives:

  • Multicomponent reactions : Jiang et al. developed a one-pot synthesis of 3-benzoxazole coumarins using substituted salicylaldehydes, ethyl cyanoacetate, and o-aminophenols, achieving yields up to 79%.
  • Catalytic advancements : Iron(III) chloride-catalyzed coupling of salicylaldehydes with Meldrum’s acid and alcohols produced coumarin-3-carboxylic esters in 73–91% yields.
  • Biochemical applications : Studies on 7-acetoxy derivatives highlight their role in acetyltransferase research and fluorescence-based assays, bridging synthetic chemistry and enzymology.

These advances underscore the compound’s relevance in modern medicinal and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-15-9-8-14(21-12(2)19)10-16(15)22-18(20)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIICEKXTCMHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate typically involves the cyclization of appropriate precursors followed by acetylation. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research has demonstrated that 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate exhibits notable cytotoxic effects against various cancer cell lines. In studies involving A549 lung cancer cells, the compound showed significant inhibition of cell proliferation, with an IC50 value indicating potent activity . The mechanism of action appears to involve cell cycle arrest and increased production of reactive oxygen species (ROS), suggesting its potential as a lead compound in cancer therapy .

2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For instance, it demonstrated selectivity towards tumor-associated carbonic anhydrase IX over the cytosolic isoform, indicating its potential utility in targeted cancer therapies .

1. Pharmacological Studies
Given its promising biological activities, this compound is a candidate for further pharmacological studies aimed at developing new anticancer drugs. Its interactions with biological macromolecules necessitate detailed investigations to elucidate its mechanisms of action and therapeutic potential .

2. Multitarget Agents
The compound's structural attributes suggest it may serve as a scaffold for designing multitarget agents that could address various pathways involved in cancer progression and other diseases. This approach aligns with current trends in drug development that focus on polypharmacology to enhance therapeutic efficacy while minimizing side effects .

Case Studies

Several studies have documented the effects of this compound on different cell lines:

  • In Vitro Evaluation in A549 Cells :
    • Objective : Assess cytotoxicity and mechanism of action.
    • Findings : Induced S phase arrest and increased ROS production at concentrations as low as 25 μM .
  • Cytotoxic Activity in Liver Cancer Cells :
    • Objective : Evaluate selective toxicity.
    • Findings : Showed significant cytotoxicity in CRL 1548 liver cancer cells with an LD50 value of 45.1 μM, indicating potential for liver cancer treatment .

Mechanism of Action

The biological effects of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate are primarily due to its ability to interact with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate bacterial cell membranes and disrupt cellular processes . Its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and predicted physicochemical properties of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Predicted logP Key Features
This compound C₁₈H₁₄O₅ 4-CH₃, 2-O, 3-Ph, 7-OAc 310.30 2.5 Balanced lipophilicity, prodrug potential
2-Oxo-3-phenyl-2H-chromen-7-yl acetate C₁₇H₁₂O₅ 2-O, 3-Ph, 7-OAc 296.27 2.3 Lacks 4-CH₃; reduced steric hindrance
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate C₁₉H₁₆O₅ 3-(4-OCH₃-Ph), 2-CH₃, 4-O, 7-OAc 324.33 2.8 Electron-donating methoxy group enhances polarity
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate C₁₇H₁₄O₆ 8-COCH₃, 4-CH₃, 2-O, 7-OAc 314.29 2.6 Additional acetyl group may hinder crystal packing
2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide C₁₉H₁₆ClNO₃ 7-NHCOCH₂Cl, 4-CH₃, 2-O, 2-Ph 357.79 3.1 Chlorine and amide groups increase bioactivity

Key Observations :

  • The 4-methyl group in the target compound increases lipophilicity (logP ~2.5) compared to non-methylated analogs (e.g., logP 2.3 in ). This enhances membrane permeability but may reduce aqueous solubility.
  • Acetate vs. amide derivatives : The acetamide analog in exhibits superior anti-inflammatory activity (IC₅₀ < ibuprofen), suggesting that nitrogen-containing substituents enhance bioactivity .

Challenges and Limitations

  • Synthetic Complexity : Introducing multiple substituents (e.g., 4-methyl, 3-phenyl) requires precise stoichiometric control, as seen in , where triethylamine was used to neutralize HCl during amide bond formation .
  • Stability Issues : Acetate esters are prone to hydrolysis under acidic or alkaline conditions, limiting shelf life. Structural analogs with trifluoromethyl groups () show improved stability but require hazardous reagents (e.g., trifluoroacetic anhydride) .

Biological Activity

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (CAS No. 75200-57-6) is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14O4, with a molecular weight of approximately 294.301 g/mol. Its structure is depicted as follows:

Structure C18H14O4\text{Structure }\text{C18H14O4}

1. Antioxidant Activity

Several studies have demonstrated the antioxidant potential of this compound. The compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
4-Methyl-2-oxo-3-phenyl-2H-chromen-7-y acetate25
Ascorbic Acid15
Curcumin30

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various cell models. It has been shown to downregulate the expression of COX-2 and TNF-alpha.

Case Study:
In a study conducted on lipopolysaccharide (LPS)-induced RAW264.7 macrophages, treatment with 4-methyl-2-oxo-3-phenyl-2H-chromen-7-y acetate significantly reduced the levels of nitric oxide (NO) production and inflammatory cytokines compared to untreated controls.

3. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans10100 µg/mL

The biological activities of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-y acetate are attributed to its ability to modulate various signaling pathways. It acts as an inhibitor of NF-kB, leading to decreased expression of inflammatory genes. Additionally, its antioxidant properties stem from the presence of the chromenone moiety, which can donate electrons to free radicals.

Q & A

Q. How do reaction kinetics differ between conventional and microwave-assisted synthesis?

  • Analysis : Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) by enhancing thermal efficiency. Arrhenius plots and in situ FTIR monitor real-time kinetics, revealing activation energy reductions of 20–40% .

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